molecular formula C4H4ClN3 B020888 3-Amino-6-chloropyridazine CAS No. 5469-69-2

3-Amino-6-chloropyridazine

Cat. No. B020888
CAS RN: 5469-69-2
M. Wt: 129.55 g/mol
InChI Key: DTXVKPOKPFWSFF-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyridazine is an important intermediate in organic chemistry, often utilized in the synthesis of various biologically active compounds and heterocyclic structures.

Synthesis Analysis

  • Electrochemical nickel-catalyzed arylation: A method to obtain 3-amino-6-arylpyridazines through electrochemical cross-coupling at room temperature has been developed, offering an alternative to palladium-catalyzed reactions (Sengmany et al., 2013).
  • Microwave synthesis: 3-Amino-6-chloropyridazine has been synthesized efficiently using microwave-assisted ammonolysis, optimizing the reaction conditions for better yield (Chen Xue-xi, 2012).

Molecular Structure Analysis

  • DFT calculations and Hirshfeld surface studies: The molecular structure of 3-amino-6-chloropyridazine derivatives has been analyzed using density functional theory and Hirshfeld surface analysis to understand intermolecular interactions and crystal packing (Hamdi Hamid Sallam et al., 2021).

Chemical Reactions and Properties

  • Functionalization: 3,6-Dichloropyridazine, a related compound, has been used for the synthesis of various highly substituted pyrazolo[3,4-c]pyridazines derivatives (Wunderlich & Knochel, 2008).
  • Condensation reactions: 3-Amino-6-chloropyridazine has been involved in condensation reactions to synthesize new heterocyclic derivatives (Quintela et al., 1998).

Scientific Research Applications

  • Organic Synthesis and Catalysis : A novel pyridazine derivative, formed by the ring isomerization of 3-hydrazino-4-amino-6-chloropyridazine with formic acid, shows potential applications in organic synthesis and catalysis (Yanai et al., 1972).

  • Antitumor Activity and Cancer Therapy : Derivatives like 3-amino-, 3-alkoxy-, and 3-aryloxy-6-(hetero)arylpyridazines exhibit potent antitumor activity, making them potential candidates for targeted cancer therapy (Sengmany et al., 2019).

  • Platelet Aggregation Inhibition : 6-aryl-5-amino-3(2H)-pyridazinones derived from 3-amino-6-chloropyridazine show potential as platelet aggregation inhibitors, suggesting their use in pharmaceutical agents (Estevez, Raviña, & Sotelo, 1998).

  • Antibacterial Activity : Novel thieno[2,3-c]pyridazines synthesized from 3-amino-6-chloropyridazine derivatives demonstrate promising antibacterial activity (Al-Kamali et al., 2014).

  • Biaryl Formation in Organic Chemistry : Nickel-catalyzed electrochemical cross-coupling of 3-amino-6-chloropyridazines and aryl or heteroaryl halides provides an alternative tool for biaryl formation, demonstrating a novel approach in organic synthesis (Sengmany et al., 2013).

  • Anticonvulsive, Blood Pressure Lowering, and Antibacterial Drugs : Pyridazine III derivatives, including those from 3-amino-6-chloropyridazine, have potential applications as anticonvulsive, blood pressure lowering, and antibacterial drugs (Druey et al., 1954).

  • Intermediate in Cephalosporin Synthesis : Microwave-assisted ammonolysis effectively synthesizes 3-amino-6-chloro-pyridazine, an intermediate in the production of fourth-generation cephalosporins (Chen Xue-xi, 2012).

  • Corrosion Inhibition : Certain 3-chloropyridazine derivatives, including those with 6-substituted structures, are effective in protecting mild steel surfaces from corrosion in hydrochloric acid environments (Olasunkanmi et al., 2018).

Safety And Hazards

3-Amino-6-chloropyridazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also hazardous to the aquatic environment .

properties

IUPAC Name

6-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXVKPOKPFWSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063928
Record name 3-Pyridazinamine, 6-chloro-
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Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloropyridazine

CAS RN

5469-69-2
Record name 3-Amino-6-chloropyridazine
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Record name 6-Amino-3-chloropyridazine
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Record name 3-Amino-6-chloropyridazine
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Record name 3-Pyridazinamine, 6-chloro-
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Record name 3-Pyridazinamine, 6-chloro-
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Record name 6-chloropyridazin-3-amine
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Record name 6-AMINO-3-CHLOROPYRIDAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
EA Steck, RP Brundage, LT Fletcher - Journal of the American …, 1954 - ACS Publications
… Reaction of 3.6- dichloropyridazine with ammoniacal ethanol at 125-130 gave 3-amino-6-chloropyridazine (IV) in 70% yield. Hydrogenolysis of IV with palladium-charcoal catalyst …
Number of citations: 58 pubs.acs.org
S Ostroveršnik, B Stanovnik, M Tišler - Croatica Chemica Acta, 1969 - hrcak.srce.hr
… The compound was prepared in essentially the same way as described for the chloroacetylamino analog from 3-amino-6-chloropyridazine (7.8 g., 0.06 mole), 3-chloropropionyl chloride …
Number of citations: 2 hrcak.srce.hr
BUW Maes, GLF Lemiere, R Dommisse, K Augustyns… - Tetrahedron, 2000 - Elsevier
… Starting from the commercially available 3-amino-6-chloropyridazine (1a), we have demonstrated that 3-amino-6-(hetero)arylpyridazines can be easily prepared in a one step procedure…
Number of citations: 86 www.sciencedirect.com
S Guery, I Parrot, Y Rival, CG Wermuth - Tetrahedron Letters, 2001 - Elsevier
… In summary, starting from commercially available 3-amino-6-chloropyridazine, we have demonstrated that 3-amino-6-phenylpyridazines can be efficiently prepared in a one-step cross-…
Number of citations: 45 www.sciencedirect.com
T Horie-Ishida, K Kinjo, T Ueda - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
… Hereupon, in the reaction between 3-amino-6-chloropyridazine and p-… of 3-amino-6-chloropyridazine, … of 3-amino-6-chloropyridazine and 3.3 g. of freshly fused anhydrous AcOK were …
Number of citations: 24 www.jstage.jst.go.jp
EH Park, MS Park - Journal of the Korean Chemical Society, 2007 - koreascience.kr
… reported the synthesis of jV-acylated 3-amino-6chloropyridazine derivatives through amination and acylation? Kwon et al. reported the synthesis of 3allylthio-6-…
Number of citations: 15 koreascience.kr
BUW Maes, GLF Lemière, R Dommisse… - Journal of …, 2001 - Wiley Online Library
… The synthesis of 3-amino-6-alkoxy- and 3-amino-6-alkylthiopyridazines via nucleophilic aromatic substitution on 3-amino-6-chloropyridazine is described. In contrast to literature reports …
Number of citations: 9 onlinelibrary.wiley.com
WH Nyberg, CC Cheng - Journal of Heterocyclic Chemistry, 1964 - Wiley Online Library
… The sulfa-derivative" of 3-amino6-chloropyridazine has excellent antibacterial effects (3). Some 1-phenyl-6-pyridazones show analgesic and antipyretic activity (4). Dialkyl pyridazinyl …
Number of citations: 14 onlinelibrary.wiley.com
B Gao - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
Molecules of the title compound, C4H4ClN3, are essentially planar. N—H⋯N hydrogen bonds link the molecules into a two-dimensional network parallel to the (100) plane. The …
Number of citations: 1 scripts.iucr.org
L Xing, A Petitjean, R Schmidt… - Synthetic Communications, 2007 - Taylor & Francis
… In 1960, Gortinskaya and Shchukina synthesized 3,6‐diaminopyridazine from 3‐amino‐6‐chloropyridazine in 16% yield using aqueous ammonia as the aminating agent.Citation6 …
Number of citations: 1 www.tandfonline.com

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